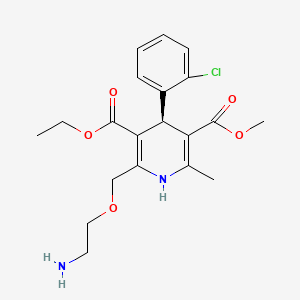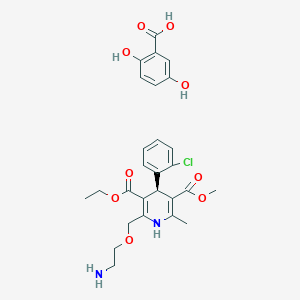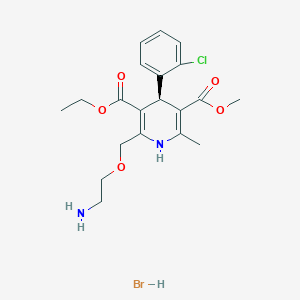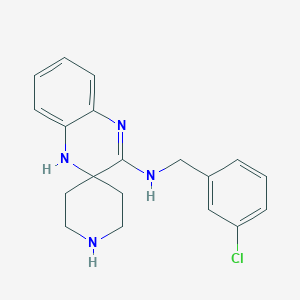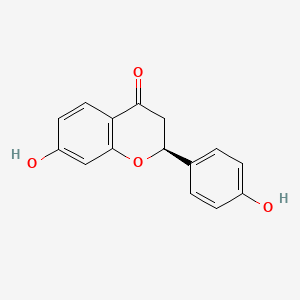![molecular formula C30H53N9O17 B1674917 [2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate CAS No. 52932-62-4](/img/structure/B1674917.png)
[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate
Übersicht
Beschreibung
[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate is a potent broad-spectrum antibiotic isolated from a species of Nocardia. This compound exhibits moderate activity against gram-negative bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: [2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate is produced through fermentation of an unidentified species of Nocardia. The fermentation broth is processed using CM-Sephadex ion-exchange and carbon chromatography to isolate the antibiotic . The pH of the broth is adjusted, and the broth is filtered using diatomaceous earth. The filtrate is then subjected to ion-exchange chromatography and further purified using carbon chromatography .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the Nocardia species under controlled conditions. The fermentation broth is processed similarly to the laboratory-scale methods, with adjustments made for scale and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: [2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibiotic properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced potency and stability .
Wissenschaftliche Forschungsanwendungen
[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate has a wide range of scientific research applications:
Wirkmechanismus
[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate exerts its effects by targeting bacterial cell walls and disrupting their synthesis. The compound binds to specific enzymes involved in cell wall biosynthesis, inhibiting their activity and leading to cell lysis and death . The molecular targets include penicillin-binding proteins and other enzymes critical for maintaining cell wall integrity .
Vergleich Mit ähnlichen Verbindungen
LL-BM 123gamma1: Another glycocinnamoylspermidine antibiotic with a similar structure but different substituents.
LL-BM 123gamma2: A related compound with variations in the sugar subunits and spermidine moiety.
Uniqueness: [2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate is unique due to its specific combination of subunits, which confer its broad-spectrum activity and moderate effectiveness against gram-negative bacteria. Its structure allows for chemical modifications that can enhance its potency and stability, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
52932-62-4 |
|---|---|
Molekularformel |
C30H53N9O17 |
Molekulargewicht |
811.8 g/mol |
IUPAC-Name |
[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate |
InChI |
InChI=1S/C30H53N9O17/c31-8(2-1-5-36-29(33)34)25(49)39-14-17(44)15(42)10(6-40)52-27(14)54-22-11(7-41)53-28(21(48)20(22)47)55-23-18(45)13(16(43)19(46)24(23)56-30(35)51)38-26(50)9-3-4-12(32)37-9/h8-11,13-24,27-28,40-48H,1-7,31H2,(H2,32,37)(H2,35,51)(H,38,50)(H,39,49)(H4,33,34,36) |
InChI-Schlüssel |
PCABPYAXRZVJKF-SUOBCDLCSA-N |
SMILES |
C1CC(=NC1C(=O)NC2C(C(C(C(C2O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C(CCCN=C(N)N)N)O)O)OC(=O)N)O)O)N |
Kanonische SMILES |
C1CC(=NC1C(=O)NC2C(C(C(C(C2O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C(CCCN=C(N)N)N)O)O)OC(=O)N)O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
antibiotic LL-BM 123alpha D-myo-Inositol, O-2-(((S)-2-amino-5-((aminoiminomethyl)amino)-1-oxopentyl)amino)-2-deoxy-alpha-D-glucopyranosyl-(1->4)-O-alpha-D-mannopyranosyl-(1->4)-2-((((S)-5-amino-3,4-dihydro-2H-pyrrol-2-yl)carbonyl)amino)-2-deoxy-, 5-carbamate LL-BM 123 LL-BM-123 LL-BM-123alpha LL-BM123alpha |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


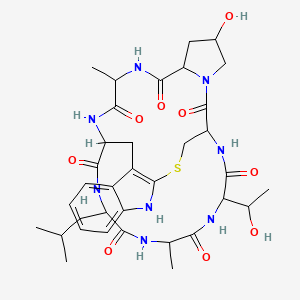

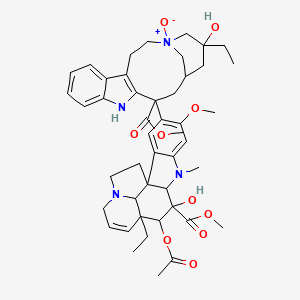

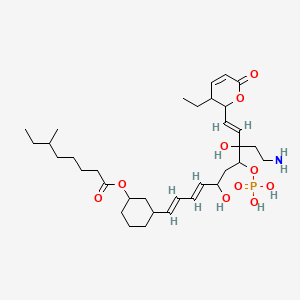
![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B1674843.png)

